Dapagliflozin Impurity 9
Overview
Description
Dapagliflozin Impurity 9 is a reagent used in the synthesis of Dapagliflozin , a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes . Its molecular formula is C21H25ClO6 .
Synthesis Analysis
Dapagliflozin and its impurities can be separated and determined using a high-performance liquid chromatographic method . The drug undergoes extensive metabolism and transforms to metabolites in humans . A streamlined synthetic approach is devised to access three metabolites of dapagliflozin .Molecular Structure Analysis
The molecular structure of Dapagliflozin Impurity 9 is represented by the formula C21H25ClO6 . The exact mass is 408.1339662 g/mol and the monoisotopic mass is also 408.1339662 g/mol .Chemical Reactions Analysis
Dapagliflozin was subjected to hydrolytic, oxidative, photolytic, thermal and humidity/thermal stress conditions, showing significant degradation under humidity/thermal with the formation of two degradation products .Physical And Chemical Properties Analysis
Dapagliflozin Impurity 9 has a molecular weight of 408.9 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The rotatable bond count is 7 . The topological polar surface area is 99.4 Ų .Scientific Research Applications
Chromatographic Analysis : A study by CarolineGrace, Prabha, and Sivakumar (2019) developed a high-performance liquid chromatographic method for determining dapagliflozin and its impurities in tablet form. This method achieved successful separation and determination of dapagliflozin and six impurities, including Impurity 9, demonstrating good precision, accuracy, and specificity (CarolineGrace, Prabha, & Sivakumar, 2019).
Synthesis of Impurities : Research by Biao et al. (2016) involved the synthesis of two impurities of dapagliflozin for quality control purposes. This included a detailed characterization of their structures, contributing to the understanding of impurities in the drug's formulation (Biao et al., 2016).
Organic Volatile Impurities Analysis : A study by Ismail, Haroun, and Alahmad (2022) focused on determining the content of organic volatile impurities in dapagliflozin using a newly developed method. This research is crucial for understanding the purity and safety of the drug (Ismail, Haroun, & Alahmad, 2022).
Pharmacological Effects : Studies have extensively examined the therapeutic effects of dapagliflozin in type 2 diabetes patients, focusing on its efficacy in glycemic control and cardiovascular outcomes. These studies contribute to the understanding of how impurities like Dapagliflozin Impurity 9 might impact the drug's efficacy and safety profile in clinical use.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3R,4R,5S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-[(1S)-1,2-dihydroxyethyl]oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)20-18(25)19(26)21(28-20)17(24)11-23/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18+,19+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYZEJFQBYDTNH-ZPAWYTMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H](O3)[C@H](CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dapagliflozin Impurity 9 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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